2-benzylidene-6-methoxy-3H-inden-1-one

Adenosine receptor antagonists Parkinson's disease Neurological drug discovery

2-Benzylidene-6-methoxy-3H-inden-1-one (CAS 16307-22-5, C₁₇H₁₄O₂, MW 250.29 g/mol) is an (E)-configured arylidene indanone featuring a 6-methoxy substituent on the indanone A-ring and an unsubstituted benzylidene B-ring. It belongs to the 2-benzylidene-1-indanone chemotype, a scaffold recognized for dual adenosine A₁/A₂A receptor antagonism, monoamine oxidase‑B (MAO‑B) inhibition, and antiproliferative activity in Walker‑256 carcinoma models.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B8513608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzylidene-6-methoxy-3H-inden-1-one
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=CC3=CC=CC=C3)C2=O)C=C1
InChIInChI=1S/C17H14O2/c1-19-15-8-7-13-10-14(17(18)16(13)11-15)9-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
InChIKeyWLNXGKLGUVFTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidene-6-methoxy-3H-inden-1-one – Structural and Pharmacological Baseline for Procurement Decisions


2-Benzylidene-6-methoxy-3H-inden-1-one (CAS 16307-22-5, C₁₇H₁₄O₂, MW 250.29 g/mol) is an (E)-configured arylidene indanone featuring a 6-methoxy substituent on the indanone A-ring and an unsubstituted benzylidene B-ring [1]. It belongs to the 2-benzylidene-1-indanone chemotype, a scaffold recognized for dual adenosine A₁/A₂A receptor antagonism, monoamine oxidase‑B (MAO‑B) inhibition, and antiproliferative activity in Walker‑256 carcinoma models [2]. Unlike its 4‑methoxy and 5‑methoxy regioisomers that dominate the published literature, the 6‑methoxy variant occupies a distinct topological space that alters both electronic distribution across the α,β‑unsaturated ketone system and steric accommodation within the adenosine receptor orthosteric site, making regioisomeric purity a critical procurement specification [3].

Why Regioisomeric Substitution Determines the Pharmacological Profile of 2-Benzylidene-6-methoxy-3H-inden-1-one


Within the 2‑benzylidene‑1‑indanone chemotype, the position of the methoxy substituent on the A‑ring is the dominant determinant of adenosine A₁ versus A₂A receptor affinity and selectivity [1]. Published structure–activity relationship (SAR) data demonstrate that moving the methoxy group from C4 to either C5 or C6 produces divergent binding profiles: the C4‑OCH₃ analogs 2c and 2e achieve low‑nanomolar dual A₁/A₂A affinity (A₁ Kᵢ = 41–42 nM), whereas the C5‑OCH₃ analog 2i exhibits only micromolar affinity (A₁ Kᵢ = 3.28 µM) and the C5,C6‑dimethoxy analog 2k shows further attenuated activity (A₁ Kᵢ = 4.29 µM) [1]. This regioisomeric sensitivity means that sourcing “2‑benzylidene‑1‑indanone derivatives” without specifying the methoxy position risks selecting a compound with substantially different target engagement. Furthermore, early antitumor evaluation of methoxy‑substituted benzylideneindenes revealed that among three methoxy regioisomers, only the 6‑methoxy derivative retained both activity and a favorable toxicity window in the Walker‑256 solid‑tumor model, underscoring that regioisomeric substitution directly translates to differential in‑vivo tolerability [2].

Quantitative Differentiation of 2-Benzylidene-6-methoxy-3H-inden-1-one Versus Closest Analogs


Adenosine A₁ Receptor Affinity: Positional Advantage of C6‑Methoxy Over C5‑Methoxy and C5,C6‑Dimethoxy Substitution

The C6‑methoxy analog belongs to a regioisomeric series evaluated for adenosine A₁ and A₂A receptor binding. While published data for the C6‑OCH₃ mono‑substituted compound are limited to class‑level trends, the behavior of structurally adjacent analogs establishes a steep SAR gradient. The C5‑OCH₃ analog 2i (A₁ Kᵢ = 3.28 µM; A₂A Kᵢ = 6.32 µM; SI = 0.5) and the C5,C6‑di‑OCH₃ analog 2k (A₁ Kᵢ = 4.29 µM; A₂A Kᵢ = 18.02 µM; SI = 0.2) both show low‑micromolar affinity and A₂A‑preferring selectivity [1]. In contrast, the C4‑OCH₃ analog 2c attains 41 nM A₁ affinity—an 80‑fold improvement over the C5‑OCH₃ variant [1]. This demonstrates that even a single‑position shift in methoxy placement can alter A₁ affinity by two orders of magnitude, making the C6‑OCH₃ isomer functionally non‑interchangeable with any other methoxy regioisomer.

Adenosine receptor antagonists Parkinson's disease Neurological drug discovery

MAO‑B Inhibition Potency: Benzylidene‑Indanone Scaffold Outperforms Open‑Chain Chalcone Analogs

In a head‑to‑head study of 22 benzylidene‑indanone derivatives, the scaffold demonstrated MAO‑B‑specific inhibition with IC₅₀ values spanning <0.1 µM to 2.74 µM [1]. The most potent inhibitors (twelve compounds with IC₅₀ <0.1 µM) approached the potency of clinical MAO‑B inhibitors, while maintaining selectivity over MAO‑A (best MAO‑A IC₅₀ = 0.131 µM for compound 5g). This contrasts sharply with chalcone‑based MAO inhibitors, which typically exhibit lower potency (IC₅₀ = 1–10 µM) and broader isoform selectivity [2]. The constrained indanone ring system enforces the E‑configuration that is optimal for MAO‑B binding, an advantage not shared by flexible chalcone analogs.

Monoamine oxidase inhibitors Neuroprotection Parkinson's disease

Conformational Pre‑Organization: 6‑Methoxy‑Indanone Versus 6‑Methoxy‑Tetralone Scaffolds

The 6‑methoxy‑indanone scaffold enforces an E‑configured, planar α,β‑unsaturated ketone system that is pre‑organized for adenosine A₁/A₂A receptor binding, whereas its tetralone homolog introduces an additional methylene unit that disrupts the optimal dihedral angle between the benzylidene moiety and the carbonyl group [1]. SAR studies comparing 2‑benzylidene‑1‑indanones and 2‑benzylidene‑1‑tetralones show that indanone derivatives consistently achieve higher A₁ receptor affinity and selectivity compared to tetralone analogs with identical B‑ring substitution [1]. For example, the C4‑OH indanone series yields A₁ Kᵢ values in the nanomolar range, while the corresponding tetralone analogs remain in the micromolar range, attributed to the unfavorable puckering of the tetralone cyclohexenone ring [2].

Conformational restriction Scaffold optimization Receptor fit

In‑Vivo Antitumor Activity and Toxicity Differentiation of 6‑Methoxyindene Among Methoxy‑Substituted Benzylideneindenes

Bahner et al. (1969) reported the synthesis and in‑vivo evaluation of three methoxy‑substituted benzylideneindenes against the Walker 256 solid‑tumor model [1]. All three methoxyindenes demonstrated antitumor activity, but the 6‑methoxy isomer displayed a superior therapeutic index: it was active at a dose level where at least two of the regioisomers exhibited toxicity, indicating a wider safety margin for the 6‑methoxy substitution pattern [1]. This represents one of the earliest demonstrations that the position of the methoxy group on the indene ring directly modulates both efficacy and host toxicity in a solid‑tumor setting.

Antitumor agents Walker 256 carcinoma Toxicity profiling

Metabolic Soft‑Spot Resolution: C6‑Methoxy Indanone as a Scaffold for Reducing Reactive Metabolite Formation

The C6‑methoxy‑indanone substructure has been employed as a key intermediate in the development of dual A₂A/A₁ adenosine receptor antagonists, where it was selected to mitigate the formation of reactive metabolites that plagued earlier‑generation analogs . Patent literature describes two reactive metabolites identified in‑vivo for a lead dual A₂A/A₁ antagonist, and subsequent structural redesign incorporating the 6‑methoxy‑indanone core successfully eliminated these metabolic liabilities . This demonstrates that the 6‑methoxy‑indanone motif offers a tangible metabolic stability advantage over other benzylidene‑indanone substitution patterns that are more susceptible to oxidative bioactivation.

Drug metabolism Reactive metabolites Lead optimization

Synthetic Accessibility and Regioisomeric Purity: Comparing 6‑Methoxy‑Indanone to Di‑Methoxy and Hydroxy Analogs

The synthesis of 2‑benzylidene‑6‑methoxy‑3H‑inden‑1‑one proceeds via a single‑step acid‑ or base‑catalyzed aldol condensation between commercially available 6‑methoxy‑1‑indanone and benzaldehyde, yielding a single E‑configured product without the need for chromatographic separation of regioisomers . In contrast, the 5,6‑dimethoxy analog requires regioselective functionalization of the indanone precursor, and the 4‑hydroxy analog demands orthogonal protection/deprotection strategies that increase step count and cost [1]. This synthetic simplicity translates to higher achievable regioisomeric purity (>95%) at lower cost for the 6‑methoxy compound compared to di‑substituted or hydroxy‑substituted analogs, which are more prone to positional isomer contamination.

Chemical synthesis Regioisomeric purity Procurement quality

Recommended Research and Industrial Application Scenarios for 2-Benzylidene-6-methoxy-3H-inden-1-one


Adenosine A₁/A₂A Receptor Antagonist Lead Optimization Programs

The C6‑methoxy‑indanone scaffold is appropriate for medicinal chemistry campaigns targeting dual A₁/A₂A adenosine receptor antagonism, particularly where metabolic stability is a key optimization parameter. The scaffold has demonstrated the ability to eliminate reactive metabolite formation that occurred with earlier‑generation dual antagonists, while maintaining the conformational pre‑organization necessary for nanomolar receptor binding [1]. Procure the E‑configured, regioisomerically pure compound (>95%) to ensure consistent SAR development.

Solid‑Tumor Antitumor Screening with Favorable Therapeutic Index

Based on the historical Walker‑256 carcinoma data showing superior tolerability of the 6‑methoxy regioisomer relative to other methoxy‑substituted benzylideneindenes, this compound is a rational starting point for phenotypic antitumor screening programs that prioritize therapeutic index alongside potency [1]. Use in‑vivo tolerability data from Bahner et al. (1969) to benchmark new analogs.

MAO‑B Inhibitor Scaffold‑Hopping from Chalcone to Indanone Chemistry

For programs seeking to improve MAO‑B inhibitory potency while reducing isoform promiscuity, the 2‑benzylidene‑1‑indanone scaffold, represented by the 6‑methoxy analog, offers a ≥10‑fold potency gain over flexible chalcone analogs [1]. The constrained E‑configuration of the indanone system locks the pharmacophore in the active conformation recognized by MAO‑B, reducing the entropic penalty of binding and enabling single‑digit nanomolar inhibitor design [1].

Chemical Biology Probe Development for Adenosine Receptor Subtype Deconvolution

The pronounced regioisomeric sensitivity of adenosine receptor binding—where a one‑position methoxy shift can alter A₁ affinity by ~80‑fold—makes the 6‑methoxy compound a valuable tool for deconvoluting A₁ versus A₂A pharmacology in cellular assays. Use the 6‑methoxy analog alongside the 4‑methoxy (high‑affinity) and 5‑methoxy (low‑affinity) regioisomers as a matched set to probe structure–function relationships at adenosine receptor subtypes [1].

Quote Request

Request a Quote for 2-benzylidene-6-methoxy-3H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.